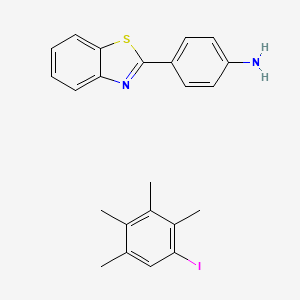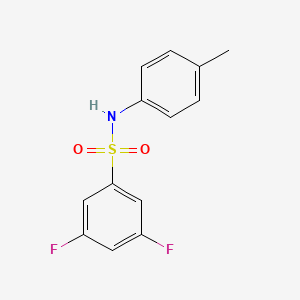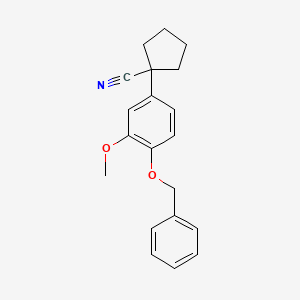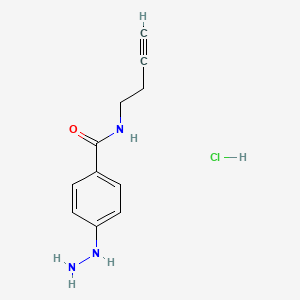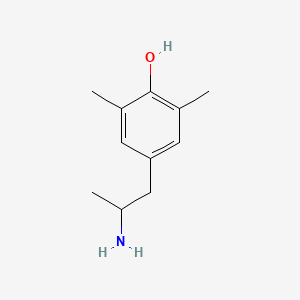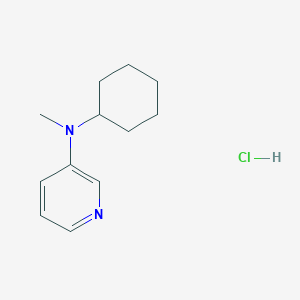
N-Cyclohexyl-N-methylpyridin-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclohexyl-N-methylpyridin-3-amine hydrochloride is an organic compound belonging to the class of amines. It is a derivative of pyridine, where the nitrogen atom is substituted with a cyclohexyl and a methyl group. This compound is often used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexyl-N-methylpyridin-3-amine hydrochloride typically involves the reaction of cyclohexylamine with N-methylpyridin-3-amine. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The general reaction scheme is as follows:
- Cyclohexylamine + N-Methylpyridin-3-amine + HCl → this compound
The reaction is usually performed under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH. The product is then purified using techniques like crystallization or distillation to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-Cyclohexyl-N-methylpyridin-3-amine hydrochloride undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding N-oxide derivatives.
- Reduction : Reduction reactions can convert the compound into its amine derivatives.
- Substitution : The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
- Oxidation : Common oxidizing agents include hydrogen peroxide and peracids.
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
- Substitution : Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
- Oxidation : N-Cyclohexyl-N-methylpyridin-3-amine N-oxide
- Reduction : N-Cyclohexyl-N-methylpyridin-3-amine
- Substitution : Various substituted pyridine derivatives
Applications De Recherche Scientifique
N-Cyclohexyl-N-methylpyridin-3-amine hydrochloride has a wide range of applications in scientific research:
- Chemistry : Used as a building block in the synthesis of complex organic molecules.
- Biology : Employed in the study of enzyme inhibition and receptor binding.
- Medicine : Investigated for its potential therapeutic effects in treating various diseases.
- Industry : Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-Cyclohexyl-N-methylpyridin-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Cyclohexylamine : An aliphatic amine with similar structural features.
- N-Methylpyridin-3-amine : A pyridine derivative with a methyl group.
Uniqueness: N-Cyclohexyl-N-methylpyridin-3-amine hydrochloride is unique due to its combined structural features of both cyclohexyl and pyridine rings. This combination imparts distinct chemical and biological properties, making it valuable in various research applications.
Propriétés
Formule moléculaire |
C12H19ClN2 |
|---|---|
Poids moléculaire |
226.74 g/mol |
Nom IUPAC |
N-cyclohexyl-N-methylpyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C12H18N2.ClH/c1-14(11-6-3-2-4-7-11)12-8-5-9-13-10-12;/h5,8-11H,2-4,6-7H2,1H3;1H |
Clé InChI |
SENLNLJOJDTEEQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C1CCCCC1)C2=CN=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


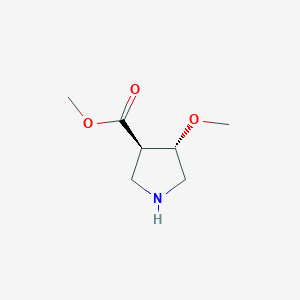


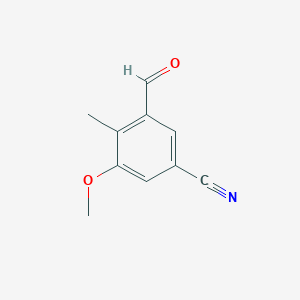
![(2S)-4-Amino-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid hydrochloride](/img/structure/B12820790.png)

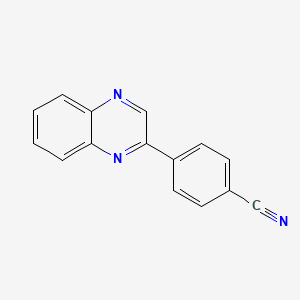
![7-(Trifluoromethyl)pyrido[2,3-c]pyridazin-4-ol](/img/structure/B12820802.png)
